Cas no 1783386-32-2 (1-(3,5-dichloropyridin-4-yl)-2-(methylamino)ethan-1-one)

1-(3,5-Dichloropyridin-4-yl)-2-(methylamino)ethan-1-one is a specialized organic compound featuring a dichloropyridine core linked to a methylamino-substituted ethanone moiety. This structure confers reactivity suitable for applications in pharmaceutical and agrochemical synthesis, particularly as an intermediate in the development of bioactive molecules. The presence of electron-withdrawing chlorine atoms enhances its electrophilic character, facilitating nucleophilic substitution reactions. The methylamino group further contributes to its versatility in forming secondary amines or amides. Its well-defined molecular architecture ensures consistent performance in synthetic pathways, making it a valuable reagent for researchers seeking precise functionalization in heterocyclic chemistry. The compound is typically handled under controlled conditions due to its reactive nature.
1-(3,5-dichloropyridin-4-yl)-2-(methylamino)ethan-1-one structure
1783386-32-2 structure
Product Name:1-(3,5-dichloropyridin-4-yl)-2-(methylamino)ethan-1-one
CAS No:1783386-32-2
MF:C8H8Cl2N2O
MW:219.06791973114
CID:6216678
PubChem ID:84684290
Update Time:2025-10-28

1-(3,5-dichloropyridin-4-yl)-2-(methylamino)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(3,5-dichloropyridin-4-yl)-2-(methylamino)ethan-1-one
    • 1783386-32-2
    • SCHEMBL17057128
    • EN300-1980787
    • Inchi: 1S/C8H8Cl2N2O/c1-11-4-7(13)8-5(9)2-12-3-6(8)10/h2-3,11H,4H2,1H3
    • InChI Key: QBELQFWZGLMPEB-UHFFFAOYSA-N
    • SMILES: ClC1C=NC=C(C=1C(CNC)=O)Cl

Computed Properties

  • Exact Mass: 218.0013683g/mol
  • Monoisotopic Mass: 218.0013683g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 42Ų

1-(3,5-dichloropyridin-4-yl)-2-(methylamino)ethan-1-one Pricemore >>

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1-(3,5-dichloropyridin-4-yl)-2-(methylamino)ethan-1-one Related Literature

Additional information on 1-(3,5-dichloropyridin-4-yl)-2-(methylamino)ethan-1-one

Professional Introduction to Compound with CAS No. 1783386-32-2 and Product Name: 1-(3,5-dichloropyridin-4-yl)-2-(methylamino)ethan-1-one

The compound identified by the CAS number 1783386-32-2 and the product name 1-(3,5-dichloropyridin-4-yl)-2-(methylamino)ethan-1-one represents a significant area of interest in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a pyridine core with chloro substituents at the 3 and 5 positions and an amino group at the 2-position, exhibits a unique structural framework that has garnered attention for its potential biological activities. The presence of both electrophilic and nucleophilic centers in its molecular structure makes it a versatile scaffold for further chemical modifications and derivatization, which are crucial steps in drug discovery processes.

In recent years, there has been a growing emphasis on the development of novel heterocyclic compounds that exhibit promising pharmacological properties. The pyridine derivatives, in particular, have been extensively studied due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific substitution pattern of 1-(3,5-dichloropyridin-4-yl)-2-(methylamino)ethan-1-one makes it an intriguing candidate for further investigation. The 3,5-dichloro substituents enhance the electrophilicity of the pyridine ring, while the methylamino group introduces a nucleophilic center that can participate in various chemical reactions. This dual functionality allows for the exploration of diverse chemical pathways, enabling the synthesis of novel analogs with tailored biological properties.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between such compounds and biological targets. The 3D conformations of 1-(3,5-dichloropyridin-4-yl)-2-(methylamino)ethan-1-one have been simulated to predict its binding affinity to various enzymes and receptors. These studies suggest that the compound may interact with targets involved in cancer cell proliferation and inflammation pathways. For instance, preliminary docking studies have indicated potential binding to kinases and transcription factors that are known to play critical roles in these processes. Such findings are consistent with the increasing interest in developing small-molecule inhibitors as therapeutic agents.

The synthesis of 1-(3,5-dichloropyridin-4-yl)-2-(methylamino)ethan-1-one involves multi-step organic reactions that highlight the expertise required in pharmaceutical chemistry. The key synthetic route typically begins with the chlorination of a pyridine derivative followed by nucleophilic substitution with an appropriate methylamine source. The reaction conditions must be carefully optimized to ensure high yield and purity, as impurities can significantly affect biological activity. Modern synthetic techniques, such as flow chemistry and catalytic methods, have been employed to improve efficiency and scalability. These advancements not only enhance the production process but also reduce waste generation, aligning with green chemistry principles.

The pharmacological evaluation of 1-(3,5-dichloropyridin-4-yl)-2-(methylamino)ethan-1-one has been conducted using both in vitro and in vivo models. In vitro assays have revealed promising activity against several cancer cell lines, suggesting its potential as an anticancer agent. Additionally, anti-inflammatory properties have been observed in cellular models, indicating its ability to modulate inflammatory pathways. These findings are particularly exciting given the high unmet medical needs associated with cancer and chronic inflammation disorders. Further preclinical studies are warranted to validate these effects and explore potential therapeutic applications.

The structural features of 1-(3,5-dichloropyridin-4-yl)-2-(methylamino)ethan-1-one also make it an attractive scaffold for drug design innovation. The presence of both chloro substituents and an amino group allows for further derivatization through strategies such as sulfonamide formation or urea linkage. These modifications can enhance solubility, bioavailability, and target specificity. For example, introducing a sulfonamide moiety at the 4-position could improve binding affinity to certain enzymes while maintaining overall pharmacological activity. Such modifications are often guided by structure-based drug design principles derived from high-resolution crystal structures or NMR data.

Recent publications have highlighted the importance of pyridine derivatives in addressing neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability of compounds like 1-(3,5-dichloropyridin-4-yl)-2-(methylamino)ethan-1-one to interact with central nervous system (CNS) targets has sparked interest in their potential therapeutic applications. Preclinical studies have shown that certain pyridine-based compounds can modulate neurotransmitter systems involved in cognitive function and motor control. While further research is needed to fully understand their mechanisms of action, these findings underscore the versatility of pyridine derivatives as pharmacological tools.

The regulatory landscape for new pharmaceutical compounds is stringent but well-defined, ensuring that only safe and effective drugs reach patients. The development pathway for 1-(3,5-dichloropyridin-4-yl)-2-(methylamino)ethan-1-one, like other pharmaceutical candidates, must adhere to guidelines set by agencies such as the FDA and EMA. This includes rigorous safety testing across multiple species followed by clinical trials involving human subjects. Such processes ensure that any potential therapeutic benefits are balanced against possible risks before widespread use is approved.

Looking ahead, the future prospects for compounds like 1-(3,5-dichloropyridin-4-yl)-2-(methylamino)ethan-1-one appear promising given their unique structural features and potential biological activities. Advances in synthetic methodologies will continue to enable the creation of novel derivatives with enhanced properties. Additionally, interdisciplinary approaches combining computational modeling with experimental validation will accelerate the discovery pipeline. Collaborative efforts between academia and industry will be essential to translate laboratory findings into viable therapeutic options for patients worldwide.

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